N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS: 1226436-19-6, C${20}$H${25}$ClN$4$O$2$, MW: 388.89) is an acetamide derivative featuring a pyrimidin-4-yloxy backbone substituted with a 3-methylpiperidinyl group at position 2 and a methyl group at position 4. The acetamide nitrogen is linked to a 5-chloro-2-methylphenyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-13-5-4-8-25(11-13)20-22-15(3)9-19(24-20)27-12-18(26)23-17-10-16(21)7-6-14(17)2/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRSXAILMCWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Chlorination: Introduction of a chlorine atom to the phenyl ring.
Piperidine Ring Formation: Cyclization to form the piperidine ring.
Pyrimidine Synthesis: Construction of the pyrimidine ring.
Coupling Reactions: Linking the intermediate compounds through various coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often employing catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-Fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Key Differences :
- Substituents : The fluorine atom at the phenyl ring (vs. chlorine) and an unsubstituted piperidinyl group (vs. 3-methylpiperidinyl) in the target compound.
- Molecular Weight : 372.41 (vs. 388.89 for the target).
- Physicochemical Properties: Fluorine’s electronegativity may reduce lipophilicity (predicted logP ~3.0 vs. The absence of a methyl group on the piperidine ring reduces steric hindrance, possibly affecting receptor binding .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
Key Differences :
- Backbone : A pyrimidin-2-ylsulfanyl group replaces the pyrimidin-4-yloxy moiety.
- Substituents : The 4-methylpyridin-2-yl group (vs. 5-chloro-2-methylphenyl) and a thioether linkage (vs. oxygen).
- Implications : The sulfanyl group may enhance hydrogen-bonding interactions but reduce oxidative stability. The methylpyridinyl substituent introduces basicity, contrasting with the electron-withdrawing chlorine in the target compound .
N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide
Key Differences :
- Core Structure : A chloroacetamide group is attached to a polyfunctional pyridine ring (vs. pyrimidine in the target).
- The amino group may facilitate hydrogen bonding in biological targets, unlike the methylpiperidinyl group in the target compound .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H23ClN4O2
- Molecular Weight : 377.88 g/mol
- SMILES Notation :
CC1=CC=C(C(=C1)Cl)C(=O)N(C(=O)C(C2=CN=C(N=C2)C(CN(C)C)C)O)C
This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in various signaling pathways involved in cell proliferation and survival. By inhibiting EGFR, this compound may effectively reduce tumor growth and metastasis in certain cancer types.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines, including breast and lung cancer. A study demonstrated that it inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range.
Enzyme Inhibition
The compound also shows promise in inhibiting specific kinases associated with cancer progression. For instance:
- EGFR Inhibition : It effectively blocks the phosphorylation of EGFR, leading to decreased downstream signaling through pathways such as MAPK and PI3K/Akt.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has been reported to exhibit anti-inflammatory properties by modulating cytokine production in macrophages.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
